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Compound of Interest

Compound Name: 2-Cyclopentylphenol

Cat. No.: B118607 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Cyclopentylphenol and its

related positional isomers, 3-Cyclopentylphenol and 4-Cyclopentylphenol. This document

covers their synthesis, physicochemical properties, spectroscopic characterization, and

biological significance, with a focus on applications relevant to pharmaceutical research and

development.

Introduction to Cyclopentylphenols
Cyclopentylphenols are a class of organic compounds characterized by a cyclopentyl group

attached to a phenol ring. As substituted phenols, they exist as three primary positional

isomers: ortho (2-), meta (3-), and para (4-). The position of the bulky cyclopentyl group

significantly influences the molecule's physical properties, reactivity, and biological activity.

These compounds are of particular interest as intermediates in organic synthesis, most notably

in the production of pharmaceuticals. 2-Cyclopentylphenol, for instance, is a critical precursor

in the synthesis of the beta-blocker (S)-Penbutolol.[1]
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Caption: Chemical structures of the ortho, meta, and para isomers of cyclopentylphenol.

Physicochemical and Spectroscopic Data
The physical and chemical properties of cyclopentylphenol isomers are summarized below.

Data for the ortho and para isomers are well-documented, while detailed experimental values

for the meta isomer are less prevalent in the literature.
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Property
2-
Cyclopentylphenol
(ortho)

3-
Cyclopentylphenol
(meta)

4-
Cyclopentylphenol
(para)

Molecular Formula C₁₁H₁₄O C₁₁H₁₄O C₁₁H₁₄O

Molecular Weight 162.23 g/mol [2] 162.23 g/mol 162.23 g/mol [3]

CAS Number 1518-84-9[2] 60834-87-9[4] 1518-83-8

Melting Point 34-35 °C Data not available 64-66 °C

Boiling Point
148-150 °C at 18

mmHg
Data not available 155 °C at 12 mmHg

Refractive Index

(n20/D)
1.555 Data not available Data not available

Appearance Solid Data not available Solid

¹H NMR See Section 4.1 See Section 4.1 See Section 4.1

¹³C NMR See Section 4.2 See Section 4.2 See Section 4.2

IR Spectroscopy See Section 4.3 See Section 4.3 See Section 4.3

Synthesis and Experimental Protocols
The most common method for synthesizing cyclopentylphenols is the Friedel-Crafts alkylation

of phenol with an alkylating agent like cyclopentene or a cyclopentyl halide, using a Lewis acid

or Brønsted acid catalyst.[5][6][7] This reaction typically produces a mixture of ortho and para

isomers, with the meta isomer formed in much smaller quantities, if at all, due to the ortho-para

directing nature of the hydroxyl group.
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Caption: General workflow for the synthesis, purification, and analysis of cyclopentylphenol

isomers.

Experimental Protocol: Friedel-Crafts Alkylation of
Phenol
This protocol provides a generalized procedure for the synthesis of cyclopentylphenols.

Materials:
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Phenol

Cyclopentene

Anhydrous Aluminum Chloride (AlCl₃) or other suitable Lewis acid[6]

Anhydrous Dichloromethane (DCM) or other inert solvent

Hydrochloric Acid (1 M)

Saturated Sodium Bicarbonate solution

Saturated Sodium Chloride solution (brine)

Anhydrous Magnesium Sulfate (MgSO₄)

Silica Gel for column chromatography

Hexane and Ethyl Acetate for eluent

Procedure:

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, dropping funnel, and nitrogen inlet, suspend anhydrous AlCl₃ (1.1 equivalents) in

anhydrous DCM under a nitrogen atmosphere.

Formation of Electrophile: Cool the suspension to 0 °C in an ice bath. Add a solution of

cyclopentene (1.0 equivalent) in anhydrous DCM dropwise via the dropping funnel over 30

minutes. Stir the mixture for an additional 30 minutes at 0 °C.

Alkylation: Slowly add a solution of phenol (1.2 equivalents) in anhydrous DCM to the

reaction mixture. After the addition is complete, remove the ice bath and allow the reaction to

stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer

Chromatography (TLC).

Work-up: Upon completion, carefully quench the reaction by slowly pouring it into a beaker of

ice-cold 1 M HCl. Separate the organic layer using a separatory funnel.
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Extraction: Wash the organic layer sequentially with water, saturated sodium bicarbonate

solution, and brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude

product mixture.

Experimental Protocol: Isomer Separation by Column
Chromatography
The ortho and para isomers can be separated from the crude mixture based on their differing

polarities.

Column Preparation: Prepare a silica gel slurry in hexane and pack a chromatography

column.

Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small

amount of silica gel. Carefully load the dried silica onto the top of the prepared column.

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100%

hexane and gradually increasing to 5-10% ethyl acetate). The less polar para isomer will

typically elute before the more polar ortho isomer.

Fraction Collection: Collect fractions and analyze them by TLC to identify and combine those

containing the pure isomers.

Solvent Removal: Remove the eluent from the combined pure fractions under reduced

pressure to yield the purified 2-cyclopentylphenol and 4-cyclopentylphenol.

Spectroscopic Analysis
Spectroscopic methods are essential for the structural confirmation of the cyclopentylphenol

isomers.

¹H NMR Spectroscopy
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Aromatic Protons (6.7-7.2 ppm): The chemical shifts and splitting patterns of these protons

are highly indicative of the substitution pattern.

2-Isomer: Four protons exhibiting complex splitting patterns in the aromatic region.

4-Isomer: Two sets of doublets (an AA'BB' system), characteristic of para-substitution.

Phenolic Proton (-OH, ~4.5-5.5 ppm): A broad singlet, which can be exchanged with D₂O.

Methine Proton (-CH, ~3.2-3.5 ppm): A multiplet corresponding to the single proton on the

cyclopentyl ring attached to the phenyl ring.

Methylene Protons (-CH₂, ~1.5-2.1 ppm): A series of complex multiplets corresponding to the

eight protons of the four methylene groups in the cyclopentyl ring.

¹³C NMR Spectroscopy
Aromatic Carbons (115-155 ppm):

2-Isomer: Six distinct signals for the aromatic carbons.

4-Isomer: Four distinct signals due to the molecule's symmetry.

Aliphatic Carbons (25-46 ppm):

C1 (attached to phenyl ring): ~45 ppm.

C2/C5: ~34 ppm.

C3/C4: ~25 ppm.

Infrared (IR) Spectroscopy
The IR spectra of all isomers will show characteristic absorptions:

O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl

group and hydrogen bonding.

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.
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Aliphatic C-H Stretch: Strong signals just below 3000 cm⁻¹ (around 2850-2950 cm⁻¹).[8]

Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band around 1200-1260 cm⁻¹.

Biological Significance and Applications
The primary application of cyclopentylphenols in drug development is as synthetic

intermediates.

Synthesis of (S)-Penbutolol
2-Cyclopentylphenol is the key starting material for the synthesis of Penbutolol, a non-

selective beta-adrenergic receptor blocker used to treat hypertension.[1] The synthesis involves

the reaction of 2-cyclopentylphenol with epichlorohydrin, followed by the opening of the

resulting epoxide ring with tert-butylamine.[1] Chiral resolution or asymmetric synthesis

techniques are employed to obtain the pharmacologically active (S)-enantiomer.

2-Cyclopentylphenol

2-((2-Cyclopentylphenoxy)methyl)oxirane

Step 1: Etherification

Epichlorohydrin,
NaOH

(S)-Penbutolol
(after chiral resolution)

Step 2: Epoxide opening

tert-Butylamine

Click to download full resolution via product page

Caption: Simplified synthetic pathway from 2-Cyclopentylphenol to the beta-blocker

Penbutolol.
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Endocrine Disrupting Potential
Some alkylphenols are known to be endocrine-disrupting compounds (EDCs) due to their

ability to mimic endogenous hormones. 4-Cyclopentylphenol has been identified as a potential

endocrine-disrupting compound.[3] This highlights the importance of isomer-specific

toxicological assessment for these chemicals. Researchers working with these compounds

should be aware of their potential biological activity and handle them with appropriate safety

precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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